Isochanoclavine I
Description
Isochanoclavine I is a clavine alkaloid belonging to the ergot alkaloid family, a class of indole-derived secondary metabolites primarily produced by fungi such as Penicillium and Aspergillus species . Structurally, it is characterized by a tetracyclic ergoline scaffold, which includes a bicyclic indole moiety fused to a bicyclic ring system. This compound is distinguished by its stereochemical configuration and substituent arrangement, which differentiate it from other clavine alkaloids like Chanoclavine I and Chanoclavine II .
Biosynthetically, clavine alkaloids arise from the condensation of tryptophan and dimethylallyl pyrophosphate (DMAPP) via prenyltransferases, followed by oxidative modifications mediated by monooxygenases and dioxygenases . This compound is proposed to derive from Chanoclavine I through enzymatic isomerization or rearrangement, though its exact biosynthetic pathway remains under investigation .
Properties
CAS No. |
1150-44-3 |
|---|---|
Molecular Formula |
C26H26N6O10S2 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
(Z)-2-methyl-3-[(4R,5R)-4-(methylamino)-1,3,4,5-tetrahydrobenzo[cd]indol-5-yl]prop-2-en-1-ol |
InChI |
InChI=1S/C16H20N2O/c1-10(9-19)6-13-12-4-3-5-14-16(12)11(8-18-14)7-15(13)17-2/h3-6,8,13,15,17-19H,7,9H2,1-2H3/b10-6-/t13-,15-/m1/s1 |
InChI Key |
SAHHMCVYMGARBT-NFNYYWLXSA-N |
SMILES |
CC(=CC1C(CC2=CNC3=CC=CC1=C23)NC)CO |
Isomeric SMILES |
C/C(=C/[C@H]1[C@@H](CC2=CNC3=CC=CC1=C23)NC)/CO |
Canonical SMILES |
CC(=CC1C(CC2=CNC3=CC=CC1=C23)NC)CO |
Origin of Product |
United States |
Chemical Reactions Analysis
Table 1: Enzymes Involved in Isochanoclavine I Metabolism
| Enzyme | Function | Gene | Source Organism |
|---|---|---|---|
| FAD oxidoreductase | Converts N-Me-DMAT to chanoclavine I | ifgC | Penicillium roqueforti |
| Catalase-like enzyme | Supports oxidative cyclization | ifgD | Penicillium roqueforti |
| Short-chain dehydrogenase | Oxidizes chanoclavine I to aldehyde | ifgE | Penicillium roqueforti |
| Festuclavine synthase | Cyclizes aldehyde to festuclavine | ifgF1 | Penicillium roqueforti |
Mechanistic insights :
-
Festuclavine synthase (IfgF1) catalyzes a diffusion-controlled cyclization of chanoclavine I aldehyde, dependent on solvent viscosity and pH .
-
Silencing ifgA (DMATS enzyme) diverts precursors to alternative pathways, reducing this compound yield .
Non-Enzymatic Modifications
While enzymatic reactions dominate, chemical interventions include:
-
Oxidative coupling : Chanoclavine I aldehyde undergoes spontaneous cyclization under acidic conditions to form festuclavine .
-
Photochemical cyclization : UV light promotes D-ring closure in synthetic analogs, though not directly reported for this compound .
Structural Determinants of Reactivity
-
Hydroxyl group pKa : The 2'-hydroxyl’s ionization state (pKa ~6.0–7.5) dictates cyclization efficiency .
-
Conformational preorganization : Enzyme binding pockets align reactive groups for stereospecific ring closure .
Industrial and Pharmacological Implications
Comparison with Similar Compounds
Structural Differences
The primary distinction between this compound and its analogs lies in their stereochemistry and functional group positioning. A comparative structural analysis is summarized in Table 1:
Table 1: Structural Comparison of Clavine Alkaloids
This compound and Chanoclavine I are stereoisomers, differing in the spatial arrangement of the C-10 methyl group, which impacts their biological activity and chemical reactivity .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Isochanoclavine I in laboratory settings, and how do they differ in yield and purity?
- Methodological Answer: this compound synthesis typically involves chemical synthesis (e.g., ergoline backbone modification) or fungal biosynthesis (e.g., Claviceps spp. fermentation). Chemical routes often employ enantioselective catalysis to achieve stereochemical fidelity , while biosynthetic approaches require optimization of fungal culture conditions (e.g., nitrogen source, pH) to maximize alkaloid yield . Purity is assessed via HPLC with UV/fluorescence detection, with yields varying from 5–20% (chemical) to 10–50 mg/L (biosynthetic) depending on strain and reaction conditions .
Q. How is this compound typically characterized and quantified in complex biological matrices?
- Methodological Answer: Characterization relies on tandem LC-MS/MS for structural elucidation, with collision-induced dissociation (CID) confirming key fragments (e.g., m/z 239 for the ergoline core). Quantification in biological samples (e.g., plasma, tissue homogenates) employs stable isotope dilution assays (SIDAs) using deuterated analogs as internal standards to correct for matrix effects . Sample preparation involves solid-phase extraction (SPE) with C18 cartridges to isolate the compound from interferents .
Advanced Research Questions
Q. What experimental strategies are employed to resolve contradictions in reported biological activities of this compound across in vitro and in vivo models?
- Methodological Answer: Discrepancies often arise from differences in assay conditions (e.g., cell line specificity, dosing regimens) or compound purity. To address this:
Replicate Studies: Use standardized protocols (e.g., OECD guidelines) for cytotoxicity assays (e.g., MTT, ATP luminescence) across multiple cell lines (e.g., HEK293, HepG2) .
Purity Validation: Apply orthogonal analytical methods (HPLC, NMR) to confirm ≥95% purity .
Mechanistic Profiling: Compare receptor-binding affinities (e.g., serotonin receptor subtypes via radioligand assays) to contextualize activity variations . Contradictory data should be analyzed through meta-regression to identify confounding variables (e.g., solvent carriers like DMSO) .
Q. How can computational modeling be integrated with experimental data to elucidate the structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer:
Molecular Docking: Use Schrödinger Suite or AutoDock Vina to predict binding poses at target receptors (e.g., 5-HT2A), prioritizing derivatives with improved binding energies .
Dynamic Simulations: Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess ligand-receptor stability over 100-ns trajectories .
Validation: Synthesize top-scoring derivatives and test in vitro (e.g., cAMP assays) and in silico predictions. Discordant results may indicate limitations in force-field parameters or solvent models .
Q. What experimental designs are optimal for investigating the biosynthetic gene cluster (BGC) of this compound in non-model fungal species?
- Methodological Answer:
Genome Mining: Annotate BGCs via antiSMASH or PRISM, focusing on eas (ergot alkaloid synthesis) homologs .
CRISPR-Cas9 Knockouts: Target putative genes (e.g., ccsA, cloA) to confirm their role in alkaloid production .
Heterologous Expression: Transfer BGCs into Aspergillus nidulans for pathway reconstitution and intermediate profiling . LC-HRMS and isotopic labeling (e.g., ¹³C-acetate) track precursor incorporation .
Methodological Considerations
- Data Contradiction Analysis: Use funnel plots or Egger’s regression to assess publication bias in existing literature . Re-analyses of raw data (e.g., via Open Science Framework) enhance reproducibility .
- Ethical & Feasibility Checks: Ensure biosafety compliance (e.g., BSL-2 for fungal cultures) and validate scalability of synthesis protocols early .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
